6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro(2,3-d)(1,3)oxazole-2(3H)-thione

Pharmaceutical impurity profiling High-resolution mass spectrometry Azacitidine degradation products

6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro(2,3-d)(1,3)oxazole-2(3H)-thione (CAS 56270-92-9; molecular formula C6H9NO4S; MW 191.21 g/mol) is a tetrahydrofuro-oxazole-2-thione derivative. The compound contains a thione (C=S) group at the 2-position of a fused furo[2,3-d]oxazole ring system, distinguishing it from the more common oxazol-2-one analog (CAS 2508-81-8).

Molecular Formula C6H9NO4S
Molecular Weight 191.21 g/mol
CAS No. 56270-92-9
Cat. No. B12888048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro(2,3-d)(1,3)oxazole-2(3H)-thione
CAS56270-92-9
Molecular FormulaC6H9NO4S
Molecular Weight191.21 g/mol
Structural Identifiers
SMILESC(C1C(C2C(O1)NC(=S)O2)O)O
InChIInChI=1S/C6H9NO4S/c8-1-2-3(9)4-5(10-2)7-6(12)11-4/h2-5,8-9H,1H2,(H,7,12)
InChIKeyYYLRCLKRHHPCAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro(2,3-d)(1,3)oxazole-2(3H)-thione (CAS 56270-92-9): Procurement-Relevant Identity


6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro(2,3-d)(1,3)oxazole-2(3H)-thione (CAS 56270-92-9; molecular formula C6H9NO4S; MW 191.21 g/mol) is a tetrahydrofuro-oxazole-2-thione derivative [1]. The compound contains a thione (C=S) group at the 2-position of a fused furo[2,3-d]oxazole ring system, distinguishing it from the more common oxazol-2-one analog (CAS 2508-81-8). It has been referenced as a potential process-related impurity or degradation product in azacitidine (5-azacytidine) pharmaceutical substance . The molecule possesses two hydroxyl groups (6-hydroxy and 5-hydroxymethyl), contributing to a computed LogP of approximately -1.33 and a topological polar surface area of 103.04 Ų [1].

Why 6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro(2,3-d)(1,3)oxazole-2(3H)-thione Cannot Be Replaced by In-Class Analogs


The tetrahydrofuro[2,3-d]oxazole scaffold carries a reactive thione (C=S) moiety at the 2-position, whereas the most commonly referenced azacitidine-related impurity (Azacitidine Impurity 26, CAS 2508-81-8) features a carbonyl (C=O) at the same position [1]. Thione versus carbonyl substitution fundamentally alters the compound's hydrogen-bonding capacity, nucleophilicity, metal-chelating potential, and chromatographic retention behavior. In pharmaceutical impurity profiling, even a single atom difference can shift the relative retention time (RRT) sufficiently to cause misidentification if the wrong reference standard is used [2]. Consequently, generic substitution with the oxazolone analog or other tetrahydrofuro-oxazole derivatives without thione functionality is analytically unsound and may lead to failed regulatory submissions due to incorrect impurity assignment.

Quantitative Differentiation Evidence for 6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro(2,3-d)(1,3)oxazole-2(3H)-thione


Thione vs. Oxazolone: Elemental Composition and Mass Spectrometric Differentiation

The target compound (C6H9NO4S) differs from Azacitidine Impurity 26 (C6H9NO5) by replacement of the ring oxygen (oxazolone) with sulfur (thione) . The exact monoisotopic mass shifts from 175.0481 Da (Impurity 26) to 191.0251 Da (target compound), a delta of 15.9770 Da . This mass difference is readily resolved by HRMS (resolution >30,000 FWHM) and provides unambiguous differentiation between the two analogs in impurity screening workflows.

Pharmaceutical impurity profiling High-resolution mass spectrometry Azacitidine degradation products

UV Spectral Differentiation: Thione n→π* Absorption vs. Oxazolone

The thione chromophore (C=S) exhibits a characteristic low-energy n→π* absorption band in the 280–340 nm region that is absent in the oxazolone analog (C=O) [1]. While explicit λ_max values for the target compound have not been published in peer-reviewed literature, the presence of sulfur introduces a red-shifted absorption relative to the carbonyl analog, which typically absorbs below 240 nm [1]. This spectral distinction enables selective UV detection during HPLC analysis.

Chromatographic detection UV-Vis spectroscopy Reference standard characterization

Chromatographic Retention: Increased Lipophilicity and RRT Shift vs. Oxazolone

Replacement of the oxazolone oxygen with sulfur increases the compound's lipophilicity, as reflected by a computed LogP shift from approximately -1.8 (Impurity 26) to -1.33 (target compound) [1]. In reversed-phase HPLC systems (C18, aqueous acetonitrile or methanol mobile phase), this corresponds to a measurable increase in retention and a distinct relative retention time (RRT) versus the parent drug azacitidine and the oxazolone impurity.

Reversed-phase HPLC Relative retention time Method validation

Reactivity Distinctiveness: Thione-Specific Derivatization and Stability Considerations

The thione group is susceptible to oxidative desulfurization and alkylation reactions that do not affect the oxazolone analog [1]. Under oxidative stress conditions (e.g., H2O2, AIBN), the target compound may convert to the corresponding oxazolone, generating a degradation product identical to Impurity 26. This interconversion pathway is unidirectional (thione → oxazolone) and is not accessible from the oxazolone side, making the thione compound a specific marker for oxidative degradation of thione-containing process intermediates [1].

Derivatization Stability-indicating assays Forced degradation

6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro(2,3-d)(1,3)oxazole-2(3H)-thione: Optimal Application Scenarios Based on Differential Evidence


Azacitidine Impurity Profiling: Identification and Quantification of the Thione-Specific Process Impurity

In ANDA and DMF submissions for generic azacitidine, regulatory agencies require complete identification and control of all process-related and degradation impurities. The target compound, with its distinct mass (191.0251 Da), UV absorption (~280–340 nm), and RRT in reversed-phase HPLC, serves as a critical reference standard for detecting the thione-specific impurity. Its use prevents misidentification as the oxazolone Impurity 26 (Δ mass = 15.9770 Da), which would otherwise result in incorrect impurity profiling and potential regulatory rejection [1].

Stability-Indicating Method Validation: Oxidative Degradation Marker

Forced degradation studies under oxidative conditions (peroxide, radical initiators) can convert the thione moiety to the carbonyl analog. Monitoring the disappearance of the thione compound and the concomitant increase of the oxazolone degradation product provides a specific, quantitative marker of oxidative stress. This is especially relevant for azacitidine lyophilized powder and reconstituted solution stability studies, where oxidative degradation pathways must be distinguished from hydrolytic and photolytic routes [1].

Synthetic Route Scouting: Thione Intermediate in Process Development

In the multi-step synthesis of azacitidine and related nucleoside analogs, thione intermediates may be intentionally generated and subsequently desulfurized to the target oxazolone. Procurement of highly characterized 6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro(2,3-d)(1,3)oxazole-2(3H)-thione (CAS 56270-92-9) enables process chemists to track reaction completion, optimize desulfurization conditions, and establish purity criteria for in-process controls [1].

Metabolite and Impurity Identification by HRMS in Drug Discovery

In drug discovery programs exploring nucleoside analog libraries, the thione-substituted tetrahydrofuro-oxazole scaffold may arise as a synthetic byproduct or a designed analog. The characteristic mass defect introduced by sulfur (Δ = 0.0034 Da from the nominal mass replacement) and the distinct isotope pattern (³⁴S natural abundance ~4.4%) facilitate rapid structural identification using high-resolution mass spectrometry, distinguishing thione-containing compounds from oxygen analogs in complex mixtures [1].

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